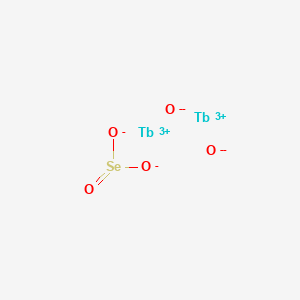

Terbium oxide selenite

Description

Terbium oxide selenite is a hypothetical or less-studied compound combining terbium oxide (Tb₄O₇) with selenite ions (SeO₃²⁻). While direct references to this specific compound are scarce in the literature, its properties can be inferred from analogous lanthanide selenites and terbium oxides. Terbium oxide (Tb₄O₇) is a mixed-valence oxide (Tb³⁺/Tb⁴⁺) with a cubic fluorite-related structure, notable for its catalytic, luminescent, and magnetic properties . Selenites, such as ytterbium selenite (Yb₂(SeO₃)₃), are intermediates in selenium metallurgy and exhibit semiconductor characteristics .

Properties

CAS No. |

60937-46-4 |

|---|---|

Molecular Formula |

O5SeTb2 |

Molecular Weight |

476.82 g/mol |

IUPAC Name |

oxygen(2-);terbium(3+);selenite |

InChI |

InChI=1S/H2O3Se.2O.2Tb/c1-4(2)3;;;;/h(H2,1,2,3);;;;/q;2*-2;2*+3/p-2 |

InChI Key |

ULGSGXCMFAHIPU-UHFFFAOYSA-L |

SMILES |

[O-2].[O-2].[O-][Se](=O)[O-].[Tb+3].[Tb+3] |

Canonical SMILES |

[O-2].[O-2].[O-][Se](=O)[O-].[Tb+3].[Tb+3] |

Synonyms |

H 537 SY2 H 537-SY2 H-537-SY2 H-537SY2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

Terbium Oxide (Tb₄O₇)

- Composition : 84.79% Tb, 14.9% O .

- Crystal Structure : Cubic fluorite (cF-TbOₓ) or hexagonal phases, depending on synthesis conditions .

- Oxidation States : Mixed Tb³⁺/Tb⁴⁺, enabling redox activity .

- Thermal Stability : Decomposes to Tb₂O₃ at high temperatures, with intermediate phases like Tb₁₁O₂₀ and Tb₇O₁₂ observed during annealing .

Ytterbium Selenite (Yb₂(SeO₃)₃)

- Composition : Yb³⁺ and SeO₃²⁻ ions .

- Synthesis : Produced via thermal decomposition of ytterbium selenides or selenates .

- Thermal Behavior : Stable up to 600°C, decomposing into Yb₂O₃ and SeO₂ gas .

Selenium Dioxide (SeO₂)

- Oxidation State : Se⁴⁺, acting as a strong oxidizer in organic reactions .

- Applications : Used in glass manufacturing and pharmaceuticals, contrasting with terbium oxide’s role in phosphors .

Key Differences :

- Terbium oxide selenite would likely exhibit mixed ionic (Tb-O) and covalent (Se-O) bonding, unlike purely ionic Tb₄O₇ or covalent SeO₂.

- Compared to Yb₂(SeO₃)₃, this compound might display enhanced luminescence due to Tb³⁺’s 4f electron transitions .

Thermal and Redox Behavior

Insights :

Terbium Oxide (Tb₄O₇)

- Phosphors : "Terbium Green" emission (543 nm) used in displays and fluorescent lamps .

- Thin Films : Utilized in gas sensors and optical electronics due to oxygen vacancy-mediated conductivity .

Lanthanide Selenites (e.g., Yb₂(SeO₃)₃)

- Semiconductors : Bandgap tuning via selenite’s π-conjugated orbitals .

- Limited Use: Sparse industrial adoption due to synthesis challenges .

Potential for this compound:

- Hybrid materials could merge Tb³⁺’s luminescence with selenite’s semiconductor behavior, enabling novel optoelectronic devices .

- Catalytic applications in selective oxidation reactions, leveraging both Tb⁴⁺ and Se⁴⁺ redox couples .

Considerations for this compound :

- Likely requires precautions for both Tb₄O₇ (particulate hazards) and SeO₃²⁻ (oxidative toxicity) .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing terbium oxide nanoparticles, and how do they influence particle characteristics?

- Methodological Answer : Terbium oxide nanoparticles are synthesized via laser ablation in an inert argon gas flow using high-power ytterbium fiber lasers (average power: 300 W). This method produces spherical nanoparticles (~13 nm) with a monoclinic crystal structure . Key parameters include laser power, gas flow rate, and cooling dynamics, which directly affect particle size, stoichiometry (e.g., TbO₁.₅ vs. TbO₁.₈₂), and sintering activity. Alternative methods like sol-gel or chemical precipitation are less common due to challenges in controlling oxygen content and crystallinity .

Q. How can researchers characterize the purity and stoichiometry of terbium oxide compounds?

- Methodological Answer :

- Chemical Composition : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify terbium (84.79%) and oxygen (14.9%) content, as per stoichiometric Tb₄O₇ .

- Crystallinity : X-ray diffraction (XRD) identifies monoclinic (primary) vs. cubic (post-calcination) phases. Calcination at 850°C under vacuum induces phase transitions .

- Surface Properties : BET analysis measures specific surface area (≥51 m²/g for ultrafine particles) .

Advanced Research Questions

Q. What challenges arise in maintaining the oxidation state of terbium during nanoparticle synthesis, and how can they be mitigated?

- Methodological Answer : Terbium’s oxidation state (Tb³⁺ vs. Tb⁴⁺) critically impacts magnetooptical properties. Tetravalent terbium (Tb⁴⁺) in higher oxides (e.g., TbO₁.₈₂) reduces performance in ceramics. Mitigation strategies include:

- Inert Gas Environment : Laser ablation in argon minimizes oxygen exposure, stabilizing Tb³⁺ .

- Rapid Cooling : Short nanoparticle formation times (<1 ms) in the laser plume prevent oxidation .

- Post-Synthesis Treatment : Vacuum calcination reduces residual oxygen, achieving near-stoichiometric Tb₂O₃ .

Q. How do discrepancies in terbium oxide’s reported physical properties affect experimental reproducibility, and what validation methods are recommended?

- Methodological Answer : Variations in oxygen content, particle size (e.g., 13 nm vs. 15 nm), and phase purity across studies can lead to conflicting data. To ensure reproducibility:

- Cross-Validation : Combine XRD with transmission electron microscopy (TEM) to confirm crystal structure and size distribution .

- Standardized Synthesis Protocols : Document laser parameters (e.g., 430 μm spot diameter, 300 W power) and gas flow rates .

- Reference Materials : Use commercially available ultrafine terbium oxide (99.95% purity, ≤15 nm) for calibration .

Q. What advanced applications of terbium oxide nanoparticles are supported by recent experimental data?

- Methodological Answer :

- Magnetooptical Ceramics : High sintering activity of laser-ablated nanoparticles enables dense Tb₂O₃ ceramics with enhanced transparency and magnetooptical coefficients .

- Phosphor Activation : Terbium oxide acts as a dopant in yttrium aluminum garnets (YAG) for high-efficiency phosphors, validated via photoluminescence spectroscopy .

- Catalysis : Surface-modified nanoparticles show promise in oxygen evolution reactions (OER), studied using cyclic voltammetry and X-ray photoelectron spectroscopy (XPS) .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.